molecular formula C16H14N2O4 B2806622 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 860609-00-3

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Cat. No.: B2806622
CAS No.: 860609-00-3
M. Wt: 298.298
InChI Key: GYKDYIZOOBUGKG-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Biological Activity

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzimidazole ring fused with a methoxyphenyl group and an acetic acid moiety. The general structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2O4
  • CAS Number : 1476981

Synthesis

The synthesis typically involves the following steps:

  • Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.
  • Introduction of the Acetic Acid Moiety : The benzimidazole derivative reacts with a suitable acetic acid derivative under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related benzimidazole compounds. For instance:

  • Anticancer Studies : A study published in Cancer Research highlighted that certain benzimidazole derivatives significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Research : Another study demonstrated that benzimidazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes .
  • Antimicrobial Testing : Research published in Journal of Medicinal Chemistry reported that specific benzimidazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(4-Methoxyphenyl)propanoic acidLacks benzimidazole ringModerate anti-inflammatory
4-MethoxyphenethylamineEthylamine moiety instead of benzimidazoleLimited anticancer activity

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives, including 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid. These compounds have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have indicated that benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis that is often overexpressed in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored.

  • Activity Spectrum : Research indicates that compounds in this class display activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitubercular Activity

Recent investigations have highlighted the antitubercular potential of benzimidazole derivatives.

  • In Vitro Evaluation : Compounds similar to 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid have been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for treating tuberculosis .

Synthesis and Characterization

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-12-8-6-11(7-9-12)16-17-13-4-2-3-5-14(13)18(16)22-10-15(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKDYIZOOBUGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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